molecular formula C25H26N2O6 B1231031 4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid

4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid

Cat. No. B1231031
M. Wt: 450.5 g/mol
InChI Key: VXCVAVSWQGYCGY-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-ethoxy-4-[(1-ethyl-2,5-dioxo-4-imidazolidinylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid is an imidazolidine-2,4-dione.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Triazafulvalene Derivatives : A study discusses the synthesis of related compounds through [2+2] cycloaddition, followed by the substitution with aromatic or heteroaromatic amines. This process produces derivatives of a new triazafulvalene system, highlighting the compound's role in developing novel chemical structures (Uršič et al., 2010).

  • Potential Anti-tuberculosis Inhibitors : Research on similar compounds has been conducted to explore their potential as type of FabH inhibitors, which could be significant in developing treatments for tuberculosis. These derivatives were synthesized and structurally confirmed by various techniques (Liu et al., 2012).

  • Anti-proliferative Agents : A study involving the synthesis of compounds using a similar structure as an intermediate suggests their potential as anti-cancer agents. These compounds were evaluated for their anti-cancer activity, providing insights into their therapeutic applications (Soni et al., 2015).

  • Thiazolidinone Derivatives for NSAIDs : The rational design of new non-steroidal anti-inflammatory drugs (NSAIDs) using a related "core" structure has been researched. This includes synthesis and analysis of anti-exudative activity, pointing towards its use in developing novel NSAIDs (Golota et al., 2015).

Molecular Structure Analysis

  • Structural Analysis of Benzylidene-Thiazolidine Moieties : Research on a similar compound provides insights into its molecular structure, highlighting the planarity of the 5-benzylidene-thiazolidine moiety and its inclination to the benzoic acid fragment. This information is crucial for understanding the compound's chemical behavior and potential applications (Kosma et al., 2012).

properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid

InChI

InChI=1S/C25H26N2O6/c1-4-7-19-12-17(13-20-23(28)27(5-2)25(31)26-20)14-21(32-6-3)22(19)33-15-16-8-10-18(11-9-16)24(29)30/h4,8-14H,1,5-7,15H2,2-3H3,(H,26,31)(H,29,30)/b20-13-

InChI Key

VXCVAVSWQGYCGY-MOSHPQCFSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)OCC)OCC3=CC=C(C=C3)C(=O)O)CC=C)/NC1=O

SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)OCC)OCC3=CC=C(C=C3)C(=O)O)CC=C)NC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)OCC)OCC3=CC=C(C=C3)C(=O)O)CC=C)NC1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid

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